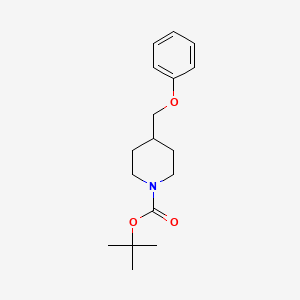

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBTRFDXUFYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its versatile structure makes it a valuable intermediate in the development of novel therapeutics. Notably, it serves as a crucial precursor in the synthesis of complex pharmaceutical agents, including the tyrosine kinase inhibitor Vandetanib.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering both detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis via Williamson Ether Synthesis

The most reliable and widely adopted method for preparing tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is through the Williamson ether synthesis.[4][5] This classic SN2 reaction provides a high yield and is amenable to scale-up. The overall strategy involves two main steps: first, the activation of the hydroxyl group on the piperidine methanol moiety to create a good leaving group, and second, the nucleophilic substitution by a phenoxide ion.

Reaction Scheme

Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Step 2: Williamson Ether Synthesis with phenol.

Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6]

-

Activation of the Alcohol: The primary alcohol in the starting material, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a poor leaving group (OH-). To facilitate a substitution reaction, it must first be converted into a better leaving group. Tosylates are excellent leaving groups because their negative charge is delocalized and stabilized by resonance. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3] Pyridine serves both as a solvent and to neutralize the HCl byproduct generated during the reaction.

-

Formation of the Nucleophile: Phenol is weakly acidic and must be deprotonated by a base to form the much more potent nucleophile, the phenoxide ion.[7] A moderately strong base such as potassium carbonate (K2CO3) is sufficient for this purpose.[8]

-

SN2 Reaction: The generated phenoxide ion then attacks the electrophilic carbon of the tosylated intermediate. This occurs in a single, concerted step where the nucleophile attacks from the backside, leading to the displacement of the tosylate leaving group and the formation of the ether bond.[5][9] This reaction works best with primary alkyl halides or tosylates, as secondary and tertiary substrates can lead to competing elimination reactions.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | 215.29 | 123855-51-6 | Starting material.[11] |

| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | 98-59-9 | Corrosive, moisture sensitive. |

| Pyridine | C5H5N | 79.10 | 110-86-1 | Anhydrous, used as solvent and base. |

| Phenol | C6H6O | 94.11 | 108-95-2 | Toxic and corrosive. |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 | Anhydrous. |

| Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 | Anhydrous, polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | 141-78-6 | For extraction and chromatography. |

| Hexanes | C6H14 | 86.18 | 110-54-3 | For chromatography. |

| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 | Anhydrous, for drying organic layers. |

Procedure

Step A: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate [3]

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous pyridine (approx. 5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add p-toluenesulfonyl chloride (1.0 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 5 °C for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash successively with 5% HCl solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can be purified by crystallization from an ethyl acetate/hexane mixture.

Step B: Synthesis of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate

-

To a solution of phenol (1.2 equivalents) in anhydrous DMF (approx. 10 volumes), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add a solution of the tosylate intermediate from Step A (1.0 equivalent) in a small amount of DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate.[12]

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for an unambiguous assignment.

Characterization Workflow Diagram

Caption: Standard workflow for structural elucidation.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected signals for tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate in CDCl₃ are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | t | 2H | Ar-H (meta) |

| ~ 6.95 | d | 2H | Ar-H (ortho) |

| ~ 6.90 | t | 1H | Ar-H (para) |

| ~ 4.15 | br d | 2H | Piperidine-CH₂ (axial) |

| ~ 3.85 | d | 2H | -O-CH₂-Piperidine |

| ~ 2.75 | br t | 2H | Piperidine-CH₂ (equatorial) |

| ~ 1.90 | m | 1H | Piperidine-CH |

| ~ 1.80 | d | 2H | Piperidine-CH₂ (axial) |

| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~ 1.30 | m | 2H | Piperidine-CH₂ (equatorial) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Ar-C (quaternary, C-O) |

| ~ 155.0 | C=O (Boc carbamate) |

| ~ 129.5 | Ar-C (meta) |

| ~ 121.0 | Ar-C (para) |

| ~ 114.5 | Ar-C (ortho) |

| ~ 79.5 | -C(CH₃)₃ (Boc quaternary) |

| ~ 72.5 | -O-CH₂-Piperidine |

| ~ 44.0 | Piperidine-CH₂ (N-adjacent) |

| ~ 38.0 | Piperidine-CH |

| ~ 29.5 | Piperidine-CH₂ |

| ~ 28.5 | -C(CH₃)₃ (Boc methyls) |

MS (Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight of the compound. Using Electrospray Ionization (ESI), the expected peak would be for the protonated molecule.

| m/z (Mass-to-Charge Ratio) | Assignment |

| ~ 306.2 | [M+H]⁺ (Protonated molecular ion) |

| ~ 250.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |

| ~ 206.2 | [M - Boc + H]⁺ (Loss of the entire Boc group) |

| ~ 94.1 | [Phenol+H]⁺ (Fragment corresponding to protonated phenol) |

Note: Fragmentation patterns can vary based on the ionization method and energy.[13]

IR (Infrared Spectroscopy)

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2970-2850 | C-H stretching (aliphatic) |

| ~ 1690 | C=O stretching (carbamate) |

| ~ 1600, 1500 | C=C stretching (aromatic ring) |

| ~ 1240 | C-O stretching (aryl ether) |

| ~ 1160 | C-O stretching (carbamate) |

Part 3: Conclusion

This guide outlines a robust and reproducible two-step synthesis of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate. The methodology, grounded in the well-established Williamson ether synthesis, is reliable for laboratory-scale preparations. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target compound. By understanding the rationale behind each synthetic step and the expected analytical outcomes, scientists can confidently produce and utilize this valuable intermediate for further research and development in the pharmaceutical field.

References

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link][1][3]

-

Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link][2]

-

ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link][8]

-

University of Calgary. (n.d.). Preparation of Aryl Ethers. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][7]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates. PubChem. [Link][12]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][6]

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link][14]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link][10]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link][11]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][15]

-

The Royal Society of Chemistry. (n.d.). Practical Synthesis of Fragment. [Link][16]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][13]

-

Chegg.com. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Phenol ether - Wikipedia [en.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chegg.com [chegg.com]

The Strategic Deployment of tert-Butyl 4-(Phenoxymethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of contemporary drug design, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties. Among the vast arsenal of piperidine-based building blocks, tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate has emerged as a particularly versatile and strategic scaffold. Its unique combination of a conformationally constrained piperidine core, a flexible ether linkage, and a modifiable aromatic ring, all under the protection of a readily cleavable Boc group, has made it a valuable asset in the medicinal chemist's toolbox. This technical guide provides a comprehensive overview of the synthesis, key applications, and underlying chemical principles of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate, offering field-proven insights for its effective deployment in drug discovery programs.

Introduction: The Rationale for the Phenoxymethylpiperidine Scaffold

The prevalence of the piperidine motif in FDA-approved drugs underscores its significance in medicinal chemistry. The saturated heterocyclic ring system offers a three-dimensional architecture that can effectively orient substituents in space to optimize interactions with biological targets. The tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate scaffold builds upon this foundation by introducing several key features:

-

Conformational Rigidity: The piperidine ring, predominantly adopting a chair conformation, provides a degree of rigidity that can reduce the entropic penalty of binding to a target protein, thereby enhancing potency.

-

Vectorial Control: The 4-substitution pattern allows for the precise projection of the phenoxy group and any further modifications away from the piperidine core.

-

Tunable Physicochemical Properties: The ether linkage and the aromatic ring offer opportunities to modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Synthetic Tractability: The Boc-protected nitrogen facilitates straightforward functionalization and subsequent deprotection under mild conditions, enabling seamless integration into multi-step synthetic sequences.

This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its strategic application in diverse therapeutic areas.

Synthesis of the Core Scaffold: The Williamson Ether Synthesis

The primary and most reliable method for constructing the tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate scaffold is the Williamson ether synthesis. This venerable yet powerful reaction involves the coupling of an alkoxide with an alkyl halide. In this context, the key starting materials are tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and a suitable phenol or a piperidine derivative with a good leaving group at the 4-methyl position.

A common approach involves the activation of the hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to create a better leaving group, such as a tosylate or mesylate, followed by reaction with a phenoxide.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-((4-Fluorophenoxy)methyl)piperidine-1-carboxylate

This protocol provides a representative example of the Williamson ether synthesis for preparing a key derivative.

Step 1: Tosylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0-5 °C for 10-12 hours, monitoring the progress by TLC.

-

Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

-

To a solution of 4-fluorophenol (1.2 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 eq) or sodium hydride (1.3 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add the tosylated piperidine intermediate (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-((4-fluorophenoxy)methyl)piperidine-1-carboxylate.

Physicochemical and ADME Properties: A Quantitative Perspective

The strategic advantage of the tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate scaffold lies in its ability to confer desirable drug-like properties. The interplay between the rigid piperidine, the flexible ether linkage, and the aromatic ring allows for fine-tuning of key parameters.

| Property | Core Scaffold | Rationale and Impact on Drug Design |

| Molecular Weight ( g/mol ) | ~291.39 (unsubstituted phenol) | Provides a solid foundation for further elaboration without rapidly exceeding the limits of "Rule of Five" space. |

| cLogP | ~3.0 - 4.0 | The lipophilicity can be modulated by substitution on the phenyl ring. This range is often a good starting point for achieving a balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | ~38.7 Ų | The ether oxygen contributes to the TPSA, influencing hydrogen bonding potential and, consequently, cell permeability and solubility. |

| pKa (of piperidine nitrogen) | ~9-10 (deprotected) | The basicity of the piperidine nitrogen is crucial for target engagement in many cases and for aqueous solubility at physiological pH. |

| Rotatable Bonds | 4-5 | The limited number of rotatable bonds, primarily around the ether linkage, provides a degree of conformational constraint, which can be beneficial for binding affinity. |

| Metabolic Stability | Moderate to High | The N-Boc group is generally stable but can be readily cleaved. The piperidine ring can be susceptible to oxidation, but its metabolic fate can be influenced by substituents. The ether linkage is generally more stable to metabolism than an ester.[1] |

| Cell Permeability | Moderate to High | The balance of lipophilicity and polarity often results in good passive diffusion across cell membranes. |

In silico predictions and experimental data consistently demonstrate that the incorporation of this scaffold can lead to improved ADME profiles, including enhanced metabolic stability and oral bioavailability.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

The versatility of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is best illustrated through its diverse applications in drug discovery.

As a Key Intermediate in the Synthesis of Kinase Inhibitors: The Vandetanib Story

One of the most prominent examples of this building block's utility is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[2][3] A specific derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, serves as a crucial intermediate.[2][3][4]

Caption: The central role of the building block in the Vandetanib synthesis.

In this context, the phenoxymethylpiperidine moiety serves to correctly position the molecule within the kinase binding site, contributing to its overall potency and selectivity. The synthesis of Vandetanib highlights the practical utility of this building block in a commercialized therapeutic agent.[2]

A Rigid Linker in Proteolysis Targeting Chimeras (PROTACs)

The field of targeted protein degradation using PROTACs has seen explosive growth. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. The tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate scaffold provides a rigid and synthetically accessible component for PROTAC linker design.[5][6][][8][9]

The rigidity of the piperidine ring helps to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[9] This can lead to enhanced degradation efficiency (lower DC₅₀ and higher Dₘₐₓ values) compared to more flexible linkers like long alkyl or PEG chains.

Caption: Incorporation of the scaffold as a rigid linker in a PROTAC.

The phenoxy group can serve as an attachment point for either the target-binding ligand or the E3 ligase ligand, providing synthetic flexibility.

Scaffolding for GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. The phenoxymethylpiperidine scaffold has been successfully employed in the design of antagonists for various GPCRs. The conformationally restricted piperidine ring can effectively position the phenoxy group to interact with specific residues within the receptor binding pocket.

The structure-activity relationship (SAR) of such compounds often reveals that substituents on the phenyl ring play a crucial role in modulating affinity and selectivity. The ether linkage provides the necessary spacing and flexibility for the aromatic moiety to engage in key interactions, such as π-π stacking or hydrogen bonding, with the receptor.

Conclusion: A Building Block of Strategic Importance

tert-Butyl 4-(phenoxymethyl)piperidine-1-carboxylate is more than just another synthetic intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug design. Its inherent structural features provide a unique combination of rigidity, synthetic versatility, and the ability to fine-tune physicochemical and ADME properties. From its role in the synthesis of approved drugs like Vandetanib to its emerging applications in cutting-edge modalities such as PROTACs, this scaffold has proven its value across a range of therapeutic areas. As the demand for drug candidates with optimized properties continues to grow, the strategic deployment of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is set to play an increasingly important role in the future of medicinal chemistry.

References

- Perkin, W. H. Jr. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. J. Chem. Soc., Perkin Trans. 21993, 10, 1869-1885.

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences. Atlantis Press. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]

-

ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

-

University of Massachusetts Lowell. The Williamson Ether Synthesis. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Royal Society of Chemistry.

- Pecic, S., et al. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.

-

Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. [Link]

- Google Patents. Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

- ACS Publications. 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl) -... J. Med. Chem.1962, 5 (3), 543-548.

- ACS Publications. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. J. Med. Chem.2022, 65 (1), 16-34.

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

- Zaveri, N. T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24 (2), 549-552.

- ACS Publications. Accessible Chiral Linker to Enhance Potency and Selectivity of Neuronal Nitric Oxide Synthase Inhibitors. ACS Med. Chem. Lett.2013, 4 (12), 1221-1225.

-

PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ACS Publications. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. [Link]

-

Preprints.org. 4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

-

PubChem. 1-Boc-4-AP. [Link]

-

PubMed. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]

-

National Institutes of Health. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Link]

-

News-Medical.net. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]

-

PubMed. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. [Link]

-

Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubMed. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. [Link]

-

National Institutes of Health. Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. [Link]

- Google Patents.

- Warne, T., et al. (2011). Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences, 108 (23), 9573-9578.

-

PubMed. Bitopic Ligands and Metastable Binding Sites: Opportunities for G Protein-Coupled Receptor (GPCR) Medicinal Chemistry. [Link]

-

PubMed. Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. [Link]

-

Chemical Methodologies. In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. [Link]

-

National Institutes of Health. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. [Link]

Sources

- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of tert-Butyl 4-(phenoxymethyl)piperidine-1-carboxylate in Kinase Inhibitor Design and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the design of small-molecule kinase inhibitors relies heavily on privileged building blocks. tert-Butyl 4-(phenoxymethyl)piperidine-1-carboxylate (commonly referred to as N-Boc-4-(phenoxymethyl)piperidine) has emerged as a critical intermediate in the synthesis of highly selective kinase inhibitors and receptor antagonists [1][2].

This whitepaper provides an in-depth technical analysis of this compound's utility. As a Senior Application Scientist, I will dissect the structural rationale for employing the 4-(phenoxymethyl)piperidine pharmacophore, detail the causality behind the preferred synthetic methodologies (specifically the Mitsunobu reaction), and provide self-validating protocols for its integration into heterocyclic hinge-binding scaffolds.

Pharmacophore Rationale: The 4-(Phenoxymethyl)piperidine Vector

The architecture of a Type I or Type II kinase inhibitor typically consists of a heterocyclic "hinge binder" (e.g., pyrrolopyrimidine, quinazoline) attached to various functional groups that probe the ATP-binding pocket. The 4-(phenoxymethyl)piperidine moiety serves a dual structural purpose:

-

The Piperidine Ring as a Basic Vector: Once the Boc protecting group is removed, the secondary amine of the piperidine ring acts as the nucleophilic attachment point to the hinge-binding scaffold. In the biological environment, the piperidine ring often extends into the solvent-exposed channel, improving the molecule's aqueous solubility and pharmacokinetic profile.

-

The Phenoxymethyl Tail for Hydrophobic Contacts: The ether linkage provides rotational flexibility, allowing the terminal phenyl ring to adopt optimal conformations to interact with the hydrophobic regions of the kinase, such as the gatekeeper residue or the deep DFG-out allosteric pocket.

Pharmacophore mapping of the 4-(phenoxymethyl)piperidine motif within the kinase domain.

Synthetic Strategy: The Mitsunobu Imperative

The synthesis of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate begins with the etherification of N-Boc-4-hydroxymethylpiperidine with a substituted phenol. While a traditional nucleophilic substitution (SN2) using a mesylate or tosylate intermediate is possible, the Mitsunobu reaction is the gold standard for this transformation [2].

Causality Behind the Methodological Choice

Phenols are relatively weak nucleophiles. Under the basic conditions required for SN2 displacement of a tosylate, sterically hindered piperidine substrates often undergo competing elimination reactions (forming alkenes) rather than substitution, drastically reducing yields. The Mitsunobu reaction circumvents this by operating under neutral to mildly acidic conditions, utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to activate the primary alcohol, ensuring a clean inversion of stereochemistry (if applicable) and preventing degradation of the Boc-protected amine [1][3].

Table 1: Quantitative Comparison of Etherification Strategies

| Parameter | Mitsunobu Coupling (DIAD/PPh₃) | Nucleophilic Substitution (Sₙ2 via Tosylate) |

| Average Yield | 80% – 95% | 45% – 60% |

| Reaction Conditions | Neutral, 0°C to Room Temp | Highly Basic (Cs₂CO₃ or NaH), Reflux |

| Elimination Byproducts | < 2% | 15% – 30% |

| Boc-Group Stability | Excellent (No cleavage) | Moderate (Risk of thermal degradation) |

| Purification Effort | High (Removal of phosphine oxide required) | Moderate (Aqueous workup usually sufficient) |

Experimental Methodologies

The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next phase of kinase inhibitor assembly.

Synthetic workflow from N-Boc-protected precursor to the final kinase inhibitor.

Protocol 1: Optimized Mitsunobu Synthesis of the Precursor

Objective: Synthesize tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate.

-

Preparation: In an oven-dried, argon-purged flask, dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) and the desired phenol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Activation: Add Triphenylphosphine (PPh3, 1.5 eq) to the stirring solution. Cool the reaction mixture to 0°C using an ice bath. Rationale: Cooling prevents the exothermic degradation of the betaine intermediate.

-

Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. The solution will typically turn pale yellow.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the alcohol starting material and the emergence of a highly UV-active, less polar spot indicates completion. Confirm the mass of the Boc-protected product via LC-MS (ESI+).

-

Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), and wash the organic layer with brine. Dry over Na2SO4 and concentrate. Purify via silica gel chromatography to separate the product from the triphenylphosphine oxide byproduct.

Protocol 2: Boc Deprotection and SNAr Scaffold Coupling

Objective: Cleave the Boc group and attach the piperidine to a halogenated kinase hinge-binder (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

-

Deprotection: Dissolve tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Rationale: TFA cleanly cleaves the tert-butyl carbamate, releasing CO2 and isobutylene gas. It is preferred over aqueous HCl as it can be easily removed in vacuo.

-

Evaporation: Concentrate the mixture under reduced pressure to yield the 4-(phenoxymethyl)piperidine TFA salt.

-

SNAr Coupling: Dissolve the crude TFA salt (1.2 eq) and the halogenated heterocyclic scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or n-Butanol.

-

Neutralization & Reaction: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Rationale: DIPEA neutralizes the TFA salt and acts as a non-nucleophilic acid scavenger for the HCl generated during the SNAr reaction. Heat the mixture to 90°C–110°C for 8 hours.

-

Validation Checkpoint: Analyze via LC-MS. The product peak should exhibit the combined mass of the scaffold and the piperidine moiety minus the displaced halogen.

Case Studies & Yield Optimization

The versatility of the tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate building block is evidenced by its widespread use across various therapeutic targets. It has been instrumental in the synthesis of MenA inhibitors for Mycobacterium tuberculosis [2], GPR40 full agonists (such as SCO-267) for Type 2 Diabetes [1], and σ-1 receptor radioligands[3].

When adapting this building block for kinase inhibitor synthesis, optimizing the SNAr coupling step is critical for maximizing overall throughput.

Table 2: Yield Optimization Parameters for SₙAr Scaffold Coupling

| Solvent System | Base Used | Temperature | Scaffold Reactivity | Observed Yield |

| DMF | DIPEA (4 eq) | 90°C | High (e.g., 2,4-dichloropyrimidine) | 88% |

| n-Butanol | Triethylamine (3 eq) | 110°C | Moderate (e.g., 4-chloroquinazoline) | 75% |

| NMP | K₂CO₃ (3 eq) | 130°C | Low (e.g., 3-bromo-pyridine) | 40% (Requires Buchwald) |

| Isopropanol | DIPEA (3 eq) | 80°C | High | 82% |

Note: For highly electron-rich or unactivated scaffolds where SNAr fails, transitioning to a Palladium-catalyzed Buchwald-Hartwig amination is required.

Conclusion

tert-Butyl 4-(phenoxymethyl)piperidine-1-carboxylate is far more than a simple chemical intermediate; it is a strategically designed pharmacophore delivery vehicle. By utilizing the Mitsunobu reaction to establish the ether linkage under mild conditions, and subsequently leveraging the orthogonally protected piperidine nitrogen for targeted SNAr coupling, medicinal chemists can rapidly generate robust libraries of kinase inhibitors. The protocols and rationales outlined in this guide ensure high-fidelity synthesis, minimizing side reactions and maximizing the yield of biologically active target molecules.

References

-

Furukawa, H., et al. (2020). "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." Journal of Medicinal Chemistry, 63(18), 10352-10379. Available at:[Link]

-

Berg, K., et al. (2023). "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis." European Journal of Medicinal Chemistry, 249, 115125. Available at:[Link]

-

Waterhouse, R. N., et al. (1997). "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation." Journal of Medicinal Chemistry, 40(11), 1657–1667. Available at:[Link]

Discovery of novel therapeutic targets using Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate based scaffolds

A Technical Guide for Drug Discovery Professionals

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the piperidine ring is one of the most frequently utilized heterocycles, acting as a privileged scaffold for central nervous system (CNS) and oncology indications. Specifically, tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate (Boc-protected 4-(phenoxymethyl)piperidine) serves as a highly versatile, lipophilic building block.

As an Application Scientist overseeing hit-to-lead campaigns, I emphasize this scaffold because of its dual structural advantages. First, the phenoxymethyl ether linkage provides a flexible, electron-rich aromatic vector capable of participating in π−π stacking and hydrogen bonding within deep hydrophobic receptor pockets. Second, the tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal synthetic strategies. By masking the basic secondary amine during the initial construction of the ether linkage, chemists prevent unwanted N-alkylation or oxidation. Subsequent acidic deprotection exposes the piperidine nitrogen, offering a highly reactive site for divergent functionalization (e.g., reductive amination, alkylation, or acylation) to tune the ligand's basicity (pKa) and lipophilicity (LogP)—critical parameters for blood-brain barrier (BBB) penetration.

Recent phenotypic and target-based screening campaigns have identified derivatives of this scaffold as potent modulators of Sigma-1 ( σ1 ) receptors , Sigma-2 ( σ2 ) receptors , Dopamine D4 receptors , and Histamine H3 receptors [1].

Target Landscape and Mechanistic Insights

The Sigma-1 Receptor ( σ1 R)

The σ1 receptor is a unique, ligand-regulated endoplasmic reticulum (ER) chaperone protein. It does not belong to the GPCR or ion channel families; rather, it localizes at mitochondria-associated ER membranes (MAMs).

Causality in Target Selection: Why target σ1 R with a phenoxymethylpiperidine? The σ1 R binding pocket is highly hydrophobic, featuring a primary pharmacophore that requires a basic amine flanked by two hydrophobic regions. The deprotected 4-(phenoxymethyl)piperidine core perfectly satisfies this requirement. The piperidine nitrogen becomes protonated at physiological pH, forming a critical salt bridge with Glu172 in the σ1 R binding site, while the phenoxymethyl group occupies the primary hydrophobic pocket [2].

Modulation of σ1 R by these piperidine ligands stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium ( Ca2+ ) efflux from the ER to the mitochondria. This prevents ER stress and enhances mitochondrial bioenergetics, making these compounds highly sought after for neurodegenerative diseases (Alzheimer's, Parkinson's) and neuropathic pain.

Sigma-1 receptor chaperone signaling pathway at the ER-mitochondrion interface.

Polypharmacology: Dopamine D4 and Histamine H3 Receptors

Interestingly, minor modifications to the N-substituent of the 4-(phenoxymethyl)piperidine core can shift selectivity away from σ1 R toward Histamine H3 or Dopamine D4 receptors. For instance, appending a bulky indazole moiety via an alkyl linker dramatically increases σ1 affinity while reducing D4 activity [2]. Conversely, maintaining a smaller, flexible alkyl chain can result in dual H3/ σ1 receptor antagonists, which are currently being investigated for their synergistic antinociceptive (pain-relieving) properties [3].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the target divergence achieved via this scaffold, the following table summarizes the binding affinities ( Ki ) of various N-substituted 4-(phenoxymethyl)piperidine derivatives.

| Compound Derivative (N-Substituent) | σ1 R Ki (nM) | σ2 R Ki (nM) | D4R Ki (nM) | Primary Indication / Application |

| Boc-Protected Scaffold | >10,000 | >10,000 | >10,000 | Inactive Precursor |

| N-Fluoroethyl | 1.8 | 45.2 | >1,000 | PET Imaging Probe [1] |

| N-(N-methyl-5-indazole) | 0.7 | 12.4 | 860 | Neuroprotection / Alzheimer's [2] |

| N-Cyclopropylmethyl | 15.0 | 85.0 | 45.0 | Dual Modulator (Pain) [3] |

Data synthesized from high-throughput radioligand binding assays. Note the necessity of Boc removal for target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every critical step includes a quality control (QC) checkpoint to prevent the propagation of errors in high-throughput screening.

Protocol 1: Scaffold Deprotection and Library Diversification

Objective: Convert tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate into a library of N-alkylated target compounds.

-

Boc Deprotection: Dissolve 1.0 mmol of the Boc-protected scaffold in 5 mL of Dichloromethane (DCM). Add 1 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C.

-

Reaction Monitoring (Validation Step 1): Stir for 2 hours at room temperature. Monitor via Thin-Layer Chromatography (TLC) and LC-MS. Causality: The reaction is only deemed complete when the M+H=292 peak strictly disappears, and the free amine peak ( M+H=192 ) emerges. Proceeding with unreacted starting material will poison the subsequent alkylation step.

-

Neutralization & Extraction: Evaporate the solvent, neutralize with saturated aqueous NaHCO3 , and extract with ethyl acetate. Dry over anhydrous Na2SO4 .

-

N-Alkylation: Combine the free amine (1.0 eq) with various alkyl halides (1.2 eq) and K2CO3 (2.0 eq) in Acetonitrile. Reflux for 12 hours.

-

Purification (Validation Step 2): Purify via preparative HPLC. Compounds must exhibit >95% purity via analytical HPLC (UV 254 nm) before biological screening to prevent false positives from reactive impurities.

Self-validating high-throughput synthesis and screening workflow for piperidine libraries.

Protocol 2: High-Throughput Radioligand Binding Assay ( σ1 R)

Objective: Determine the binding affinity ( Ki ) of the synthesized piperidine derivatives.

-

Membrane Preparation: Homogenize guinea pig brain (or HEK293 cells expressing human σ1 R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Protein Quantification (Validation Step 1): Perform a BCA protein assay. Causality: Normalizing protein concentration to exactly 0.5 mg/mL per well ensures that receptor density remains constant across the microtiter plate, preventing artifactual shifts in IC50 values.

-

Incubation: In a 96-well plate, combine 50 μL of the test compound (serial dilutions), 50 μL of [3H]−(+)−pentazocine (a highly selective σ1 radioligand at 3 nM final concentration), and 100 μL of the membrane suspension.

-

Non-Specific Binding (Validation Step 2): Include control wells containing 10 μM Haloperidol. Calculate the Z'-factor for the plate. Causality: A Z'-factor > 0.5 statistically validates the assay's dynamic range and signal-to-noise ratio. Plates failing this metric must be discarded.

-

Filtration & Detection: Incubate for 120 mins at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash, add scintillation cocktail, and read radioactivity.

-

Data Analysis: Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate scaffold is far more than a simple chemical intermediate; it is a meticulously designed vector for CNS drug discovery. By leveraging its protected amine for late-stage diversification and its phenoxymethyl tail for deep hydrophobic pocket engagement, researchers can rapidly generate highly selective libraries targeting σ1 , D4, and H3 receptors. Adhering to the self-validating synthetic and biological protocols outlined above ensures that the transition from hit discovery to lead optimization is both robust and reproducible.

References

-

Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl) . ACS Publications. Available at: [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators . ChemRxiv / SciSpace. Available at: [Link]

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Navigating the Patent Maze: A Technical Guide to Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is a complex interplay of scientific innovation and intellectual property. Within this intricate environment, the piperidine scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This in-depth technical guide focuses on a specific, high-interest subclass: Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate and its derivatives. As a senior application scientist, this guide will not only present the current patent landscape but also delve into the underlying synthetic strategies and structure-activity relationships (SAR) that are crucial for navigating this competitive field.

The Strategic Importance of the Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate Core

The Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate core is a versatile and highly valuable scaffold in medicinal chemistry. The piperidine ring provides a three-dimensional framework that can be readily functionalized to interact with various biological targets. The phenoxymethyl group offers a key point of interaction and can be substituted to modulate potency, selectivity, and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is synthetically advantageous, allowing for controlled reactions and subsequent deprotection to introduce further diversity. This combination of features has made this scaffold a focal point for patent filings in recent years.

Unveiling the Patent Landscape: Key Therapeutic Applications and Major Players

A comprehensive analysis of the patent landscape reveals a significant focus on the development of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate derivatives as modulators of key neurological targets.

Dominance in NMDA Receptor Antagonism

The vast majority of patent activity surrounding this scaffold centers on its use as N-methyl-D-aspartate (NMDA) receptor antagonists, with a particular emphasis on the NR2B subtype.[1][2][3][4] These derivatives are being explored for the treatment of a range of CNS disorders, including:

-

Depression: The rapid-acting antidepressant effects of NMDA receptor antagonists have spurred significant research, with many patents claiming these piperidine derivatives for major depressive disorder and treatment-resistant depression.[2]

-

Neurodegenerative Diseases: The role of NMDA receptor-mediated excitotoxicity in diseases like Alzheimer's and Parkinson's has led to the patenting of these compounds as potential neuroprotective agents.

-

Chronic Pain: Several patents disclose the use of these derivatives for the management of chronic and neuropathic pain conditions.[5]

Emerging Therapeutic Arenas

While NMDA receptor antagonism is the dominant theme, the patent landscape also indicates emerging interest in other therapeutic areas:

-

Orexin Receptor Antagonists: A number of patents describe piperidine derivatives, including those with structural similarities to the core topic, as orexin receptor antagonists for the treatment of insomnia and other sleep disorders.

-

Muscarinic Receptor Agonists: There is also patent activity around the development of piperidine derivatives as muscarinic receptor agonists, with potential applications in cognitive disorders and schizophrenia.[6]

-

Other CNS Targets: Patents also allude to the potential of these derivatives in treating anxiety and other psychiatric conditions through modulation of various CNS pathways.[7]

Key Patent Assignees: A Competitive Snapshot

The patent landscape is populated by a mix of large pharmaceutical corporations and specialized biotechnology companies. A thorough analysis of patent filings reveals several key players actively pursuing the development of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate derivatives. While a comprehensive list is extensive, notable assignees include major pharmaceutical companies with strong CNS portfolios.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate derivatives is a critical aspect of the patent literature. The general synthetic approach involves the coupling of a substituted phenol with a suitable piperidine precursor.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of these derivatives.

Caption: General synthetic workflow for Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate derivative, adapted from methodologies described in the patent literature.[5]

Synthesis of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate

Materials:

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Phenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and phenol (1.0-1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2-1.5 eq).

-

Mitsunobu Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.2-1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate.

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR): Decoding the Path to Potency and Selectivity

The patent literature provides valuable insights into the structure-activity relationships of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate derivatives, particularly for NMDA receptor antagonists.

Key Structural Modifications and Their Impact

The following diagram summarizes the key areas of structural modification and their general impact on activity.

Caption: Key structure-activity relationship considerations for the core scaffold.

-

Phenoxy Ring Substitutions: Modifications to the phenoxy ring are critical for modulating potency and selectivity. Electron-withdrawing groups, such as halogens, are frequently employed to enhance binding affinity. The position of these substituents is also crucial, with para- and meta-substitutions often favored.

-

Piperidine Ring Stereochemistry: The stereochemistry of the piperidine ring can have a profound impact on biological activity. Many patents claim specific stereoisomers, highlighting the importance of a defined three-dimensional arrangement for optimal interaction with the target receptor.

-

N-Substituent: While the Boc group is a common protecting group, its removal and replacement with other substituents allow for the introduction of additional diversity and can significantly influence the compound's properties, including its ability to cross the blood-brain barrier.

Navigating the Future: Freedom to Operate and Emerging Trends

For researchers and drug development professionals, understanding the patent landscape is not just about what has been done, but also about identifying opportunities for future innovation. A thorough "Freedom to Operate" (FTO) analysis is essential before committing significant resources to a new research program. This involves a detailed assessment of existing patents to ensure that a new compound or its intended use does not infringe upon existing claims.

Emerging trends in this area include the development of derivatives with improved pharmacokinetic profiles, the exploration of novel therapeutic indications beyond the CNS, and the use of computational methods to guide the design of next-generation compounds. The continued exploration of the Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate scaffold is likely to yield new and valuable therapeutic agents in the years to come.

References

- Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists. US9567341B2.

- 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists. US10221182B2.

- Nmda receptor antagonist benzoyl urea derivatives, and pharmaceutical compositions containing them. HU227000B1.

- Difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists.

- Discovery of 3-Substituted Aminocyclopentanes as Potent and... (2011). Curr. Top. Med. Chem.

- Piperdine and piperazine derivatives which affect the C.N.S. EP0648767B1.

- Triazine-oxadiazoles. WO2012035023A1.

- Piperidine derivative and process for preparing the same. US5948914A.

- 3-(4-Fluorobenzyl)piperidine hydrochloride. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Benchchem.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

- Substituted quinazolinone derivatives and their use as positive allosteric modul

- Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. CN101973998A.

- Pyrrolopyrimidine a2b selective antagonist compounds, their synthesis and use. CA2470044C.

Sources

- 1. US9567341B2 - Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]

- 2. US10221182B2 - 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]

- 3. HU227000B1 - Nmda receptor antagonist benzoyl urea derivatives, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. US10030026B2 - Difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]

- 5. WO2012035023A1 - Triazine-oxadiazoles - Google Patents [patents.google.com]

- 6. 3-(4-Fluorobenzyl)piperidine hydrochloride | 745817-38-3 | Benchchem [benchchem.com]

- 7. EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents [patents.google.com]

Spectroscopic Characterization (NMR, MS, IR) of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate: A Comprehensive Guide for Structural Elucidation

Executive Summary & Molecular Anatomy

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate (CAS: 405272-71-1, Molecular Weight: 291.38 g/mol )[1] is a highly versatile synthetic building block frequently utilized in the development of neuroactive compounds and selective receptor antagonists, such as A2b adenosine receptor antagonists[2].

Structurally, the molecule comprises three distinct domains, each presenting specific spectroscopic signatures:

-

The N-Boc (tert-butoxycarbonyl) Group: A highly diagnostic protecting group that heavily influences the conformational dynamics of the molecule.

-

The Piperidine Core: A saturated six-membered nitrogenous ring that exhibits complex splitting patterns and conformational flexibility.

-

The Phenoxymethyl Moiety: An aromatic ether linkage that provides distinct UV-chromophoric and infrared vibrational characteristics.

As a Senior Application Scientist, I have designed this protocol to move beyond simple peak listing. This guide provides the causality behind the spectroscopic phenomena observed—specifically addressing the notorious signal broadening caused by N-Boc rotamers—and establishes a self-validating analytical workflow for rigorous structural confirmation.

Caption: Spectroscopic workflow for the structural validation of Boc-protected piperidine derivatives.

Mass Spectrometry (ESI-MS): Protocol & Mechanistic Insights

The Causality of the Method

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound due to the presence of the basic piperidine nitrogen and multiple oxygen atoms capable of coordinating with sodium. However, Boc groups are highly susceptible to in-source fragmentation (loss of isobutylene [-56 Da] or the entire Boc group [-100 Da]). To observe the intact pseudo-molecular ion [M+H]+ , the capillary temperature and fragmentor voltage must be carefully attenuated.

Step-by-Step LC-MS Protocol

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.05% Formic Acid (reduced from the standard 0.1% to minimize acid-catalyzed Boc cleavage in the source).

-

Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

-

Source Tuning (Critical Step): Set the ESI capillary temperature to 250°C (do not exceed 300°C). Set the fragmentor/cone voltage to a low setting (e.g., 70-90 V).

-

Acquisition: Scan range m/z 100–1000 in positive ion mode.

Quantitative Data Summary: ESI-MS

| Ion Species | Expected m/z | Mechanistic Origin / Causality |

| [M+H]+ | 292.2 | Protonation of the carbamate carbonyl or ether oxygen. |

| [M+Na]+ | 314.2 | Sodium coordination, highly stable, often the base peak for Boc-compounds. |

| [M−C4H8+H]+ | 236.1 | In-source loss of isobutylene (56 Da) from the tert-butyl group. |

| [M−Boc+2H]+ | 192.1 | Complete loss of the Boc group (100 Da) yielding the free piperidine. |

Infrared Spectroscopy (ATR-FTIR): Protocol & Mechanistic Insights

The Causality of the Method

Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pelleting. KBr is hygroscopic, and absorbed water produces a broad O-H stretch around 3300 cm −1 , which can falsely suggest the presence of an unreacted piperidine N-H or a cleaved ether (phenol). ATR eliminates this artifact, allowing for a self-validating assessment of Boc-protection efficiency.

Step-by-Step ATR-FTIR Protocol

-

Background: Collect a background spectrum of the clean diamond crystal (64 scans, 4 cm −1 resolution).

-

Application: Place a small amount of the neat sample (solid or viscous oil) directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

-

Acquisition: Scan from 4000 to 400 cm −1 (64 scans).

-

Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 to prevent peak distortion.

Quantitative Data Summary: Key Vibrational Modes

| Wavenumber (cm −1 ) | Bond / Functional Group | Diagnostic Significance |

| ~2975, 2930, 2860 | C-H stretch (aliphatic) | Confirms the tert-butyl and piperidine ring systems. |

| ~1695 | C=O stretch (carbamate) | Critical: Confirms the intact Boc group. Shifts slightly lower than a standard ester due to nitrogen conjugation. |

| ~1600, 1585, 1495 | C=C stretch (aromatic) | Confirms the presence of the phenoxy ring. |

| ~1240 | C-O-C (asymmetric stretch) | Confirms the alkyl-aryl ether linkage. |

| ~1040 | C-O-C (symmetric stretch) | Secondary confirmation of the ether linkage. |

Nuclear Magnetic Resonance (NMR): Overcoming Rotameric Broadening

The Causality of the Method

The most significant analytical challenge with Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is rotameric broadening in the NMR spectrum. The partial double-bond character of the carbamate C-N bond restricts free rotation of the Boc group. At room temperature (298 K), the rate of this rotation is comparable to the NMR timescale, causing the equatorial and axial protons of the piperidine ring (specifically at C2 and C6) to appear as broad, poorly defined humps rather than sharp multiplets[3].

To achieve a self-validating structural assignment, we must use Variable Temperature (VT) NMR to supply enough thermal energy to overcome the rotational energy barrier ( ΔG‡≈50−55 kJ/mol), forcing the signals to coalesce into sharp, integratable peaks[3].

Caption: Decision tree for resolving NMR signal broadening caused by N-Boc rotameric interconversion.

Step-by-Step NMR Protocol

-

Solvent Selection: Dissolve 15 mg of sample in 0.6 mL of DMSO- d6 (preferred over CDCl 3 for VT-NMR due to its higher boiling point).

-

Initial Scan (298 K): Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra. Note the broad humps around 4.0 ppm and 2.7 ppm.

-

VT-NMR Execution: Raise the probe temperature to 350 K (77°C) . Allow 10 minutes for thermal equilibration.

-

Re-acquisition: Re-run the 1 H spectrum. The broad humps will coalesce into distinct doublets/multiplets, allowing for precise integration of the piperidine core.

Quantitative Data Summary: NMR Assignments (at Coalescence)

1 H NMR (400 MHz, DMSO- d6 , 350 K): | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment | Structural Causality | | :--- | :--- | :--- | :--- | | 7.25 – 7.30 | m, 2H | Aromatic meta-H | Deshielded by the aromatic ring current. | | 6.90 – 6.95 | m, 3H | Aromatic ortho/para-H | Shielded relative to meta due to electron donation from the ether oxygen. | | 4.05 | br d, 2H | Piperidine C2/C6 (equatorial) | Deshielded by adjacent Boc-nitrogen. | | 3.85 | d, J=6.5 Hz, 2H | -CH 2 -O- (Methylene) | Split into a doublet by the single C4 methine proton. Highly deshielded by oxygen. | | 2.75 | br t, 2H | Piperidine C2/C6 (axial) | Upfield from equatorial protons due to anisotropic effects of the ring. | | 1.95 | m, 1H | Piperidine C4 (methine) | Complex coupling with C3/C5 protons and the adjacent methylene group. | | 1.80 | br d, 2H | Piperidine C3/C5 (equatorial) | Standard aliphatic environment. | | 1.42 | s, 9H | tert-butyl (Boc) | Massive 9-proton singlet; hallmark of the Boc group. | | 1.20 | m, 2H | Piperidine C3/C5 (axial) | Most shielded protons in the system. |

13 C NMR (100 MHz, DMSO- d6 , 350 K):

-

158.5 ppm: Aromatic C-O (ipso)

-

154.2 ppm: Boc C=O (Carbamate carbonyl)

-

129.5 ppm: Aromatic C (meta)

-

120.8 ppm: Aromatic C (para)

-

114.5 ppm: Aromatic C (ortho)

-

78.8 ppm: Boc Quaternary Carbon (C-Me 3 )

-

71.5 ppm: -CH 2 -O- (Methylene carbon)

-

43.5 ppm: Piperidine C2/C6 (Often appears as a broad singlet or split peak at RT, sharpens at VT)

-

35.8 ppm: Piperidine C4

-

28.2 ppm: Boc Methyls (3x CH 3 )

-

28.0 ppm: Piperidine C3/C5

Quality Control & Release Criteria

For a batch of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate to be considered structurally validated and released for downstream synthesis, it must meet the following self-validating criteria:

-

Absence of N-H / O-H stretch in the IR spectrum (>3200 cm −1 ), confirming intact Boc protection and absence of free phenol.

-

Presence of the m/z 314.2 [M+Na]+ adduct in ESI-MS, matching the theoretical mass.

-

Integration of exactly 9 protons at ~1.42 ppm in the 1 H NMR, confirming the tert-butyl group.

-

Observation of a 2-proton doublet at ~3.85 ppm , confirming the intact ether linkage to the C4 position of the piperidine ring.

References

- Source: Google Patents (Patent CA2470044C)

-

Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocol for Boc deprotection of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate using TFA

An In-Depth Guide to the Trifluoroacetic Acid-Mediated Boc Deprotection of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This application note provides a comprehensive, technically-grounded protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate using trifluoroacetic acid (TFA). The piperidine moiety is a prevalent scaffold in numerous marketed pharmaceuticals, making its synthesis and modification critical in drug discovery. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot the procedure with a high degree of confidence.

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, prized for its stability in various conditions and its clean, quantitative removal under specific acidic environments.[1][2][3] Trifluoroacetic acid is the reagent of choice for this transformation due to its potent acidity, which facilitates rapid cleavage, and its high volatility, which simplifies product isolation from the reaction medium.[1][4]

The Underlying Mechanism: An Acid-Catalyzed Cascade

Understanding the reaction mechanism is paramount to mastering the protocol. The TFA-mediated cleavage of the Boc group is not a simple hydrolysis but a precise, acid-catalyzed elimination that proceeds through a well-defined, four-step sequence.[1][5][6]

-

Protonation: The process initiates with the protonation of the Boc group's carbonyl oxygen by the highly acidic TFA. This activation step is crucial as it renders the carbamate susceptible to cleavage.[1][6]

-

C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This step generates two key species: a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][5][7]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂). This is often observed as gentle effervescence in the reaction vessel and drives the reaction to completion.[5][7]

-

Amine Salt Formation: The newly liberated primary or secondary amine is immediately protonated by the excess TFA present in the reaction mixture, yielding the final product as a stable trifluoroacetate salt.[1][5]

The following diagram illustrates this sequential process:

Caption: The acid-catalyzed mechanism of Boc deprotection.

The Hazard of Electrophilic Attack: Rationale for Scavengers

The generation of the electrophilic tert-butyl cation is the mechanistic origin of the most common side reaction.[6][8] This reactive carbocation can alkylate any nucleophilic sites on the substrate or product molecule, particularly electron-rich aromatic rings like the phenoxymethyl group in our target molecule.[8][9]

To mitigate this risk, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic reagents designed to rapidly and irreversibly trap the tert-butyl cation before it can react with the desired product.[6][10] For substrates containing electron-rich aromatic systems or sensitive residues like tryptophan or methionine, the inclusion of a scavenger is not optional but essential for achieving high purity.[2][6]

| Scavenger | Typical Conc. (v/v) | Target & Rationale |

| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective and common scavenger that reduces the tert-butyl cation to isobutane.[6] |

| Water | 2.5 - 5% | Acts as a nucleophile to quench the cation, forming tert-butanol.[2] |

| Thioanisole | 2.5 - 5% | Particularly useful for protecting sulfur-containing residues like methionine and for scavenging species that could modify tryptophan.[2] |

| 1,2-Ethanedithiol (EDT) | ~2.5% | An effective scavenger, especially for protecting tryptophan residues from alkylation.[2] |

For the deprotection of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate, triisopropylsilane (TIS) is a highly recommended scavenger due to its general efficacy.

Detailed Experimental Protocol

This protocol is optimized for the solution-phase deprotection on a typical laboratory scale.

Materials and Reagents

-

tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (Optional, but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Safety Precautions: Handling Trifluoroacetic Acid

TFA is a strong, corrosive acid that is harmful if inhaled and causes severe skin and eye damage.[11][12] All operations involving TFA must be performed in a certified chemical fume hood. [13] Appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and acid-resistant gloves (e.g., nitrile, double-gloved), is mandatory.[11][14][15] Ensure immediate access to an eyewash station and safety shower.[13][14]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1–0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C. This initial cooling helps to control any exotherm upon the addition of the strong acid.[1]

-

Acid Addition: Slowly, add an equal volume of TFA to the stirred solution (for a 1:1 TFA:DCM, 50% v/v mixture). If using a scavenger like TIS, it should be added to the TFA solution before its addition to the reaction mixture. The final TFA concentration typically ranges from 20-50%.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The reaction progress should be closely monitored.[1]

-

Monitoring (Self-Validation): Monitor the reaction for the consumption of the starting material.

-

Thin-Layer Chromatography (TLC): Withdraw a small aliquot, quench with a drop of saturated NaHCO₃, and spot on a silica plate. The product, being a more polar amine salt, will have a significantly lower Rf value than the starting Boc-protected material.[6][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For precise analysis, dilute an aliquot and inject it. This will confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[6]

-

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like DCM or toluene can be performed.[1]

-

Work-up (for Free Amine):

-

Dissolve the resulting residue in an organic solvent such as ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine, 4-(phenoxymethyl)piperidine.[1][16]

-

-

Work-up (for TFA Salt): If the amine TFA salt is the desired product for the next step, omit the basic wash (Step 7). The crude residue after solvent removal (Step 6) can often be used directly after drying under high vacuum.[1]

Summary of Reaction Parameters

| Parameter | Typical Value/Range | Rationale & Expert Notes |

| Substrate Concentration | 0.1 - 0.5 M in DCM | Balances reaction rate with solubility. Higher concentrations may be possible but risk solubility issues. |